molecular formula C11H16N6 B1446113 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1955515-15-7

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1446113
CAS No.: 1955515-15-7
M. Wt: 232.29 g/mol
InChI Key: JXOKSASWVIGQHG-UHFFFAOYSA-N
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Description

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the triazolopyrazine core . Another approach includes the use of imidates and hydrazides, which undergo cyclization with esters of fluorinated acids or activated carbonyl compounds .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using commercially available and cost-effective reagents. The process involves multigram synthesis starting from non-expensive reagents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications:

Properties

IUPAC Name

3-ethyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-2-9-14-15-11-10(13-5-8-17(9)11)16-6-3-12-4-7-16/h5,8,12H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOKSASWVIGQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CN=C2N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

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